B1575499 NY-ESO-1 peptide

NY-ESO-1 peptide

Cat. No. B1575499
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C

Scientific Research Applications

Induction of Tumor-Reactive Cytotoxic T-Lymphocytes

NY-ESO-1 peptides have been investigated for their role in inducing tumor-reactive cytotoxic T-lymphocytes, particularly in patients with metastatic melanoma. Studies have shown that certain modified NY-ESO-1 peptides can stimulate cytotoxic T-lymphocytes in vitro, which are capable of recognizing NY-ESO-1+ tumor cells, suggesting potential clinical value in treating NY-ESO-1+ tumors (Bownds et al., 2001).

Adoptive T-Cell Therapy

Adoptive T-cell therapy using autologous T cells expressing NY-ESO-1-specific T-cell receptors has shown promise in metastatic synovial sarcoma. Patients exhibited antitumor responses, characterized by tumor shrinkage and prolonged persistence of NY-ESO-1-specific T cells. This suggests the potential of NY-ESO-1 targeted therapy in producing sustainable antitumor effects (D’Angelo et al., 2018).

Vaccine Development for Ovarian Cancer

In studies involving epithelial ovarian cancer, NY-ESO-1 peptides combined with Montanide ISA-51 showed minimal toxicity and induced specific T-cell immunity in patients, regardless of tumor NY-ESO-1 expression. This indicates its potential as a therapeutic vaccine (Diefenbach et al., 2008).

Immunization for Cancer Patients

NY-ESO-1 overlapping peptides mixed with adjuvants have been used for immunizing cancer patients. These vaccines were well tolerated and elicited NY-ESO-1-specific humoral and CD4 and CD8 T-cell responses, indicating their effectiveness in cancer immunotherapy (Wada et al., 2014).

Epitope Engineering for Enhanced Immunogenicity

Research on the functional and structural characteristics of NY-ESO-1-related epitopes has led to the design of novel immunogenic analogues. These analogues aim to improve immunogenicity and stability, enhancing the potential of NY-ESO-1-based cancer vaccines (Webb et al., 2004).

properties

sequence

SLLMWITQV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Structural And Kinetic Basis For Heightened Immunogenicity Of T Cell Vaccines Chain C (1-9)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.